
tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H27INO3. It is a piperidine derivative that features a tert-butyl ester group, an iodomethyl group, and an isobutoxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the iodomethyl and isobutoxy groups. The tert-butyl ester group is usually introduced via esterification reactions. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, are crucial to ensure high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group in a more sustainable and efficient manner compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For esterification and hydrolysis reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce piperidine N-oxides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific context and application .
Comparación Con Compuestos Similares
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate: Lacks the isobutoxy group, making it less sterically hindered.
tert-Butyl 4-(bromomethyl)-4-isobutoxypiperidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine, affecting its reactivity.
tert-Butyl 4-(chloromethyl)-4-isobutoxypiperidine-1-carboxylate: Contains a chlorine atom, which is less reactive than iodine
Uniqueness: The presence of the iodomethyl group in tert-Butyl 4-(iodomethyl)-4-isobutoxypiperidine-1-carboxylate makes it highly reactive in nucleophilic substitution reactions. The isobutoxy group adds steric hindrance, influencing the compound’s reactivity and interactions with other molecules. These features distinguish it from similar compounds and make it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H28INO3 |
|---|---|
Peso molecular |
397.29 g/mol |
Nombre IUPAC |
tert-butyl 4-(iodomethyl)-4-(2-methylpropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28INO3/c1-12(2)10-19-15(11-16)6-8-17(9-7-15)13(18)20-14(3,4)5/h12H,6-11H2,1-5H3 |
Clave InChI |
LSSXVDAGFKFXAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1(CCN(CC1)C(=O)OC(C)(C)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


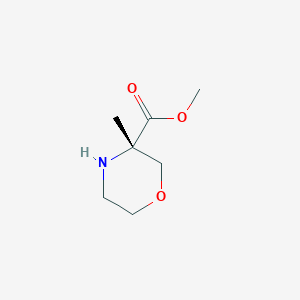
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
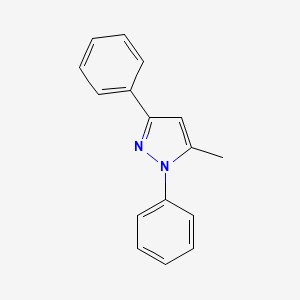



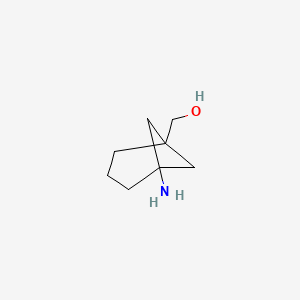
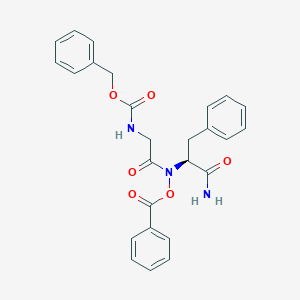
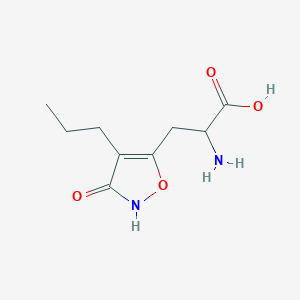
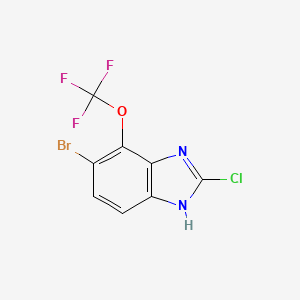


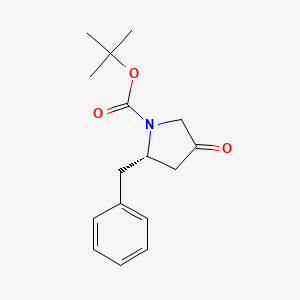
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
